2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1251923-63-3
VCID: VC3364261
InChI: InChI=1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H
SMILES: CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl
Molecular Formula: C11H19Cl2N5O
Molecular Weight: 308.2 g/mol

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

CAS No.: 1251923-63-3

Cat. No.: VC3364261

Molecular Formula: C11H19Cl2N5O

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride - 1251923-63-3

Specification

CAS No. 1251923-63-3
Molecular Formula C11H19Cl2N5O
Molecular Weight 308.2 g/mol
IUPAC Name 2-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride
Standard InChI InChI=1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H
Standard InChI Key USRGIBCLRRBARP-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl
Canonical SMILES CC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is a crystalline compound characterized by its unique chemical structure incorporating pyrazine and piperazine rings. The compound's identity can be defined through several chemical identifiers as presented in Table 1, which provides a comprehensive overview of its fundamental chemical properties.

Table 1: Chemical Identifiers of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

ParameterValue
CAS Number1251923-63-3
Molecular FormulaC₁₁H₁₉Cl₂N₅O
Molecular Weight308.2 g/mol
IUPAC Name2-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride
PubChem Compound ID47003321

The compound features several functional groups that contribute to its chemical behavior and potential biological activity. The amino group, piperazine ring, and pyrazine moiety are key structural elements that determine its reactivity and interaction with biological targets.

Structural Representation and Chemical Notations

The molecular structure of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride can be represented through various chemical notations that provide insights into its structural arrangement. These notations are essential for computational chemistry, database searches, and structure-activity relationship studies, as demonstrated in Table 2.

Table 2: Chemical Notations for 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

Notation TypeRepresentation
SMILESCC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl
Canonical SMILESCC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl
Standard InChIInChI=1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H
Standard InChIKeyUSRGIBCLRRBARP-UHFFFAOYSA-N

The structure contains a chiral center at the carbon atom bearing the amino group, which introduces stereochemical considerations in its synthesis and biological activity. This stereocenter can significantly influence the compound's interaction with biological targets, emphasizing the importance of stereoselective synthesis methods in its production.

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride typically involves a multi-step process focusing on establishing the key structural elements in a controlled and efficient manner. The general synthetic route involves the reaction of pyrazine derivatives with piperazine under carefully controlled conditions.

A typical synthetic pathway begins with the coupling of pyrazine derivatives with piperazine to form the core structure. This reaction often requires coupling agents to facilitate amide bond formation, usually performed at room temperature to maintain stereochemical integrity. The resulting intermediate undergoes further modification to introduce the amino group at the 2-position, followed by conversion to the dihydrochloride salt for stability and solubility considerations.

After the synthesis is complete, purification techniques such as recrystallization or column chromatography are employed to isolate the target compound with high purity. These purification methods are crucial for ensuring the final product meets pharmaceutical-grade standards, especially when intended for biological testing or therapeutic applications.

Chemical Reactivity and Transformations

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride can undergo various chemical transformations due to its functional groups. The compound can participate in oxidation and reduction reactions, with oxidation typically achieved using hydrogen peroxide in acidic media and reduction performed in methanol with sodium borohydride.

Biological Applications and Mechanism of Action

Mechanisms of Biological Activity

The mechanism of action of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride involves binding to specific enzymes or receptors, which can inhibit enzyme activity by blocking substrate access at active sites. This molecular interaction can disrupt critical cellular processes, leading to the observed biological effects.

The compound's ability to interact with biological targets is influenced by its three-dimensional structure, which determines the spatial arrangement of key functional groups involved in binding interactions. The presence of the amino group and the amide linkage can facilitate hydrogen bonding with target proteins, while the aromatic pyrazine ring may engage in π-stacking interactions with aromatic amino acid residues in protein binding pockets.

Understanding the precise mechanisms through which 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride exerts its biological effects requires detailed molecular studies, including protein-ligand binding assays, enzyme inhibition studies, and cellular assays to evaluate its impact on specific biological pathways. These investigations are crucial for establishing structure-activity relationships and guiding the development of more potent and selective analogues.

Research Findings and Future Directions

Current Research Status

Research on 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride highlights its importance at the intersection of synthetic chemistry and biological applications. Current investigations focus on understanding its potential as a therapeutic agent and exploring its chemical diversity through various synthetic modifications.

Scientists exploring this compound are particularly interested in its potential applications in medicinal chemistry. The compound's structural features suggest opportunities for targeting specific biological processes involved in disease progression. Ongoing research aims to establish its efficacy in preclinical models and evaluate its safety profile for potential therapeutic development.

Comparative studies with structurally related compounds, such as 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one (CID: 51890280), provide valuable insights into structure-activity relationships. These comparisons help identify the structural elements critical for biological activity and guide the design of more effective analogues with improved pharmacological properties .

Future Research Directions

Future studies involving 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride are likely to focus on several key areas that could enhance its utility in drug discovery and development. These research directions include optimization of its synthesis, exploration of its pharmacokinetic properties, and evaluation of its efficacy in preclinical models.

Synthetic optimization efforts will aim to develop more efficient and scalable methods for producing the compound and its analogues. These improvements could facilitate larger-scale production for preclinical and clinical studies, making the compound more accessible for research and potential therapeutic applications.

Pharmacokinetic studies will investigate the compound's absorption, distribution, metabolism, and excretion profiles, providing crucial information for assessing its drug-like properties. These studies will help determine its bioavailability, half-life, and metabolic stability, which are essential considerations for drug development.

Efficacy evaluation in preclinical models will assess the compound's therapeutic potential in relevant disease models. These studies will provide valuable insights into its mechanism of action, dose-response relationships, and potential side effects, guiding decisions about its further development as a therapeutic agent.

Comparison with Related Compounds

Structural Analogues

A comparison of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride with its structural analogues provides valuable insights into the significance of specific structural features for biological activity. One notable analogue is 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, which differs in the position of the amino group and lacks the dihydrochloride component .

Table 3: Comparison of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride with Related Compounds

Property2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl)propan-1-one dihydrochloride3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl)propan-1-one
Molecular FormulaC₁₁H₁₉Cl₂N₅OC₁₁H₁₇N₅O
Molecular Weight308.2 g/mol235.29 g/mol
Amino Group Position2-position3-position
Salt FormDihydrochlorideFree base
CAS Number1251923-63-31179172-26-9
PubChem ID4700332151890280

The differences in these properties, particularly the position of the amino group and the presence of the dihydrochloride salt, can significantly influence the compounds' solubility, stability, and biological activity. The dihydrochloride form typically enhances water solubility, which can be advantageous for biological testing and pharmaceutical formulation .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride and its analogues is crucial for rational drug design and optimization. The SAR studies focus on identifying the structural elements that are essential for biological activity and those that can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Key structural features that may influence the biological activity of these compounds include:

  • The position of the amino group, which affects the compound's hydrogen-bonding capabilities and interaction with target proteins.

  • The piperazine ring, which provides conformational flexibility and introduces basic nitrogen atoms that can interact with acidic residues in protein binding sites.

  • The pyrazine moiety, which contributes to π-stacking interactions with aromatic amino acid residues and influences the compound's electronic properties.

  • The salt form, which affects solubility, stability, and bioavailability .

Systematic structural modifications of these features, guided by computational modeling and experimental validation, can lead to the development of more potent and selective analogues with improved pharmacological profiles. This approach represents a promising strategy for maximizing the therapeutic potential of this class of compounds.

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